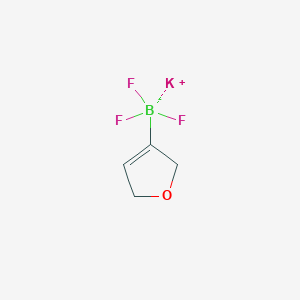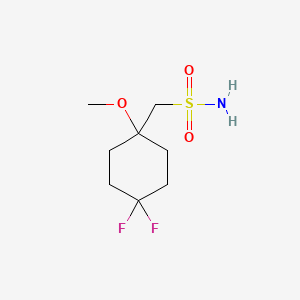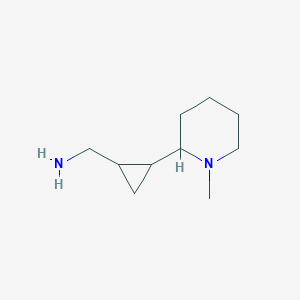
3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride is an organic compound that features a benzyloxy group attached to a propane backbone, with a sulfonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-(Benzyloxy)-2-methylpropane-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3-(Benzyloxy)-2-methylpropane-1-ol+Chlorosulfonic acid→3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols or thiols.
Benzoic Acid Derivatives: Formed from the oxidation of the benzyloxy group.
科学的研究の応用
3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the development of drugs due to its ability to form sulfonamide linkages.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
Biochemistry: Employed in the modification of biomolecules for research purposes.
作用機序
The reactivity of 3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. This allows it to react readily with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, such as oxidation, which further expands the compound’s utility.
類似化合物との比較
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the sulfonyl chloride group.
Benzyloxyacetyl Chloride: Contains a benzyloxy group but with an acetyl chloride functional group.
Benzyl Sulfonyl Chloride: Similar sulfonyl chloride functionality but without the benzyloxy group.
Uniqueness
3-(Benzyloxy)-2-methylpropane-1-sulfonyl chloride is unique due to the combination of the benzyloxy group and the sulfonyl chloride group, which imparts distinct reactivity and versatility in organic synthesis.
特性
分子式 |
C11H15ClO3S |
|---|---|
分子量 |
262.75 g/mol |
IUPAC名 |
2-methyl-3-phenylmethoxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-10(9-16(12,13)14)7-15-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChIキー |
XSIYKVRWWKCQBB-UHFFFAOYSA-N |
正規SMILES |
CC(COCC1=CC=CC=C1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
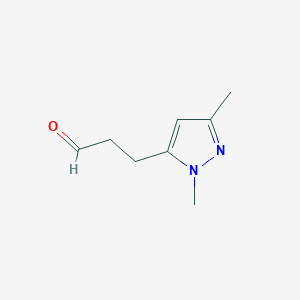
![(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520561.png)
![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13520564.png)
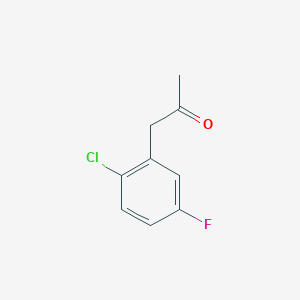
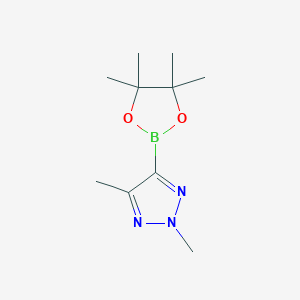
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylicacid](/img/structure/B13520581.png)
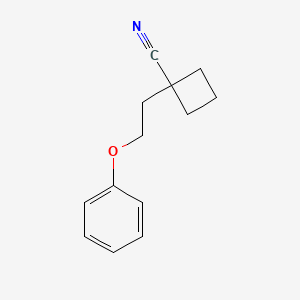
![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)
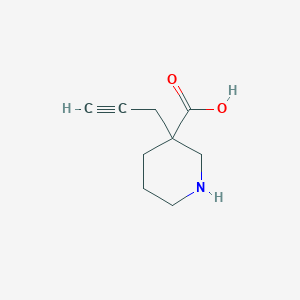
![1-propyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13520616.png)
